A Technical Guide to Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate: Properties, Synthesis, and Applications
A Technical Guide to Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate: Properties, Synthesis, and Applications
An In-Depth Review for Medicinal and Process Chemistry Professionals
Introduction
The 1-azabicyclo[2.2.1]heptane framework represents a class of conformationally restrained scaffolds of significant interest in modern drug discovery. Its rigid, three-dimensional structure serves as a valuable bioisostere for flat aromatic rings, often leading to improved physicochemical properties and enhanced pharmacological profiles of bioactive molecules. Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, a key derivative of this scaffold, combines the structural rigidity of the bicyclic system with a versatile ethyl ester functional group. This ester provides a crucial synthetic handle for further molecular elaboration, enabling chemists to incorporate this sp³-rich motif into more complex drug candidates. This guide offers a comprehensive overview of the physicochemical properties, synthetic strategies, and medicinal chemistry applications of this important building block.
Molecular Structure and Physicochemical Properties
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate possesses a strained bicyclic ring system where a nitrogen atom occupies a bridgehead position. This arrangement locks the nitrogen's lone pair of electrons in a fixed orientation, influencing its basicity and nucleophilicity. The ethyl carboxylate group at the C4 position provides a site for further chemical modification.
Key Physicochemical Data
A summary of the key physicochemical properties for Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate and its parent scaffold are presented below. These properties are critical for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | CymitQuimica[1] |
| Molecular Weight | 169.22 g/mol | CymitQuimica[1] |
| Physical Form | Liquid | CymitQuimica[1] |
| CAS Number | 119102-24-8 | CyclicPharma[2] |
| pKa (of parent 1-azabicyclo[2.2.1]heptane) | 10.53 | Chemistry Stack Exchange[3] |
| Calculated LogP | 0.8 - 1.1 | PubChemLite[4][5] |
The basicity of the bridgehead nitrogen is a key feature of this scaffold. The pKa of the conjugate acid of the parent 1-azabicyclo[2.2.1]heptane is 10.53, which is slightly less basic than triethylamine (pKa 10.75) but significantly basic for a tertiary amine.[3] This reduced basicity, despite the unavailability of nitrogen inversion, is attributed to the increased s-character of the nitrogen's lone pair orbital due to the geometric constraints of the bicyclic system.[3]
Spectral Characteristics
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group, including a triplet around 1.2 ppm and a quartet around 4.1 ppm. The bicyclic protons would appear as a series of complex multiplets in the upfield region, typically between 1.5 and 3.5 ppm. The bridgehead protons would likely be distinct.
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¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon of the ester at approximately 170-175 ppm. The carbons of the ethyl group would appear around 60 ppm (-OCH₂-) and 14 ppm (-CH₃). The sp³ carbons of the bicyclic core would resonate in the 20-70 ppm range.
Synthesis and Mechanistic Insights
The synthesis of the 1-azabicyclo[2.2.1]heptane core is a non-trivial task due to the inherent ring strain. Common strategies often involve intramolecular cyclization reactions. A Dieckmann condensation of a suitably substituted pyrrolidine diester is a classic approach to forming the bicyclic ketone precursor.[6] An alternative and elegant approach involves the intramolecular cyclization of a pyrrolidinium bromide derivative, as detailed by Cottrell et al. for the synthesis of the isomeric Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate.[7] This latter strategy provides an excellent framework for understanding the construction of this scaffold.
Representative Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway to the 1-azabicyclo[2.2.1]heptane carboxylate core, based on established literature precedents. This multi-step sequence highlights the key transformations required to build the strained bicyclic system.
Caption: Synthetic workflow for an azabicyclo[2.2.1]heptane ester.
Detailed Experimental Protocol (Adapted from Cottrell et al., 1991)
The following protocol for the 3-carboxylate isomer illustrates the key chemical principles involved in constructing the 1-azabicyclo[2.2.1]heptane scaffold.
Step 1: Synthesis of 1-Benzylperhydropyrano[3,4-c]pyrrol-4-one
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Rationale: This step utilizes an azomethine ylide cycloaddition. N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine serves as an ylide precursor, which, upon treatment with trifluoroacetic acid (TFA), reacts with the dienophile 5,6-dihydropyran-2-one to form the fused heterocyclic system. TFA acts as a Lewis acid to activate the precursor.
-
Procedure:
-
To a solution of 5,6-dihydropyran-2-one in a suitable aprotic solvent (e.g., dichloromethane), add N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine.
-
Cool the mixture to 0 °C and add trifluoroacetic acid dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Work up the reaction by quenching with a mild base and extract the product. Purify by chromatography.
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Step 2: Synthesis of 1-Benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium Bromide
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Rationale: The lactone ring of the intermediate is opened using hydrogen bromide in ethanol. This reaction not only cleaves the ester linkage but also provides the bromide nucleophile and the ethyl ester functionality in a single step, forming a key quaternary salt precursor.
-
Procedure:
-
Dissolve the perhydropyrano[3,4-c]pyrrole intermediate in absolute ethanol.
-
Saturate the solution with dry hydrogen bromide gas at 0 °C.
-
Stir the reaction at room temperature until the lactone is fully consumed.
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Remove the solvent under reduced pressure to yield the crude pyrrolidinium bromide salt.
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Step 3: Intramolecular Cyclization
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Rationale: This is the crucial ring-forming step. Treatment of the pyrrolidinium bromide with a base generates a free amine, which undergoes a spontaneous intramolecular nucleophilic substitution (SN2) reaction. The bromoethyl side chain is attacked by the pyrrolidine nitrogen, displacing the bromide and forming the strained 1-azabicyclo[2.2.1]heptane ring system. The choice of a non-nucleophilic base is important to avoid side reactions.
-
Procedure:
-
Dissolve the crude pyrrolidinium salt in a biphasic system of dichloromethane and aqueous sodium bicarbonate solution.
-
Stir vigorously until the starting material is consumed.
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Separate the organic layer, dry, and evaporate the solvent to yield the bicyclic quaternary salt.
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Step 4: Debenzylation to Yield the Final Product
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Rationale: The final step is the removal of the N-benzyl protecting group. Catalytic hydrogenation is a standard and effective method for this transformation. Palladium on carbon is a common catalyst, and the reaction is typically run under a hydrogen atmosphere.
-
Procedure:
-
Dissolve the bicyclic quaternary salt in ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate.
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Applications in Medicinal Chemistry and Drug Discovery
The rigid 1-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to orient substituents in a well-defined three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets.
-
Muscarinic Receptor Agonists: Derivatives of the 1-azabicyclo[2.2.1]heptane system have been investigated as potent muscarinic agonists.[8] These compounds show potential for the treatment of cognitive decline, such as that seen in Alzheimer's disease, by mimicking the action of the neurotransmitter acetylcholine.[9]
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DPP-4 Inhibitors: The related 2-azabicyclo[2.2.1]heptane scaffold has been successfully incorporated into inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target for the treatment of type 2 diabetes.[10] The rigid bicyclic structure helps to correctly position the pharmacophoric elements within the enzyme's active site.
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Proline Analogs: The 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been used as a conformationally constrained proline analog in peptide chemistry. Incorporating such rigid mimics into peptides can help to elucidate the bioactive conformation and improve metabolic stability.
Conclusion
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is a valuable and versatile building block in medicinal chemistry. Its unique combination of a rigid, three-dimensional scaffold and a modifiable ester functional group makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties and synthetic accessibility is crucial for its effective application in drug discovery programs. The synthetic strategies outlined in this guide, which leverage key chemical principles such as intramolecular cyclization, provide a roadmap for accessing this important molecular framework.
References
-
Does nitrogen inversion affect the basicity of amines? (2015). Chemistry Stack Exchange. [Link]
- Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074.
- Cottrell, I. F., Hands, D., Kennedy, D. J., Paul, K. J., Wright, S. H. B., & Hoogsteen, K. (1991). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, (5), 1091-1097.
- Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(4), 1333.
- Lin, C.-Y., et al. (2020). Synthetic progress toward the marine natural product zamamiphidin A. Organic & Biomolecular Chemistry, 18(12), 2237-2244.
- Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(4), 545-548.
- Cottrell, I. F., et al. (1991). A Synthesis of 1-Azabicyclo[2.2.1 Iheptane-3-carboxylic Acid Esters in Enantiomerically Pure Form. J. Chem. Soc., Perkin Trans. 1, 1091.
- Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(4), 545-548.
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PubChemLite. Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate. [Link]
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PubChemLite. Ethyl (1r,3s,4s)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride. [Link]
- Google Patents. Process for the preparation of 1-azabicyclo / 2.2.1 / heptane or - / 2.2.2 / octan-3-one-O-oxymers useful as cholinergic substances. 5C/en)
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